molecular formula C20H32F2O5 B1675349 Lubiprostone CAS No. 333963-40-9

Lubiprostone

Katalognummer: B1675349
CAS-Nummer: 333963-40-9
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: WGFOBBZOWHGYQH-MXHNKVEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lubiproston ist ein synthetisches, bicyclisches Fettsäurederivat von Prostaglandin E1. Es wird hauptsächlich als Medikament zur Behandlung von chronischer idiopathischer Obstipation, Reizdarmsyndrom mit Obstipation und opioidinduzierter Obstipation eingesetzt . Lubiproston wirkt durch Aktivierung von Chloridkanälen im Magen-Darm-Trakt, wodurch die Sekretion von Darminhaltsflüssigkeit erhöht und die Stuhlentleerung erleichtert wird .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Lubiproston umfasst mehrere Schlüsselschritte, darunter Reduktion, Oxidation und Hydrolyse. Die Ausgangsverbindungen werden reduziert, um Zwischenprodukte zu bilden, die dann oxidiert und hydrolysiert werden, um die Zielverbindung zu erhalten . Das Verfahren ist so konzipiert, dass es reproduzierbar, einfach zu bedienen und kostengünstig ist, wodurch es sich für die industrielle Produktion eignet .

Industrielle Produktionsmethoden

Die industrielle Produktion von Lubiproston konzentriert sich auf die Erzielung hoher Reinheit und Ausbeute. Das Verfahren beinhaltet die Verwendung spezifischer Oxidationsmittel wie Pyridiniumchlorochromat und Oxalylchlorid-Methyl-Sulfoxid . Diese Reagenzien gewährleisten die effiziente Umwandlung von Zwischenprodukten in das Endprodukt, was zu hochreinem Lubiproston führt, das für pharmazeutische Zwecke geeignet ist .

Chemische Reaktionsanalyse

Reaktionstypen

Lubiproston unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Lubiproston selbst, das durch den industriellen Syntheseprozess in hoher Reinheit und Ausbeute erhalten wird .

Wissenschaftliche Forschungsanwendungen

Lubiproston hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Lubiproston übt seine Wirkung aus, indem es spezifisch ClC-2-Chloridkanäle aktiviert, die sich auf der apikalen Seite von gastrointestinalen Epithelzellen befinden . Diese Aktivierung fördert die Sekretion einer chloridreichen Flüssigkeit, die den Stuhl weich macht, die Magen-Darm-Motilität erhöht und spontane Stuhlentleerungen induziert . Der Mechanismus ist unabhängig von der Wirkung der Proteinkinase A .

Analyse Chemischer Reaktionen

Key Synthetic Steps

StepReaction DescriptionReagents/ConditionsReference
1Formation of bicyclic coreCyclopentenone derivative + stereoselective reduction
2Introduction of difluoropentyl groupOrganofluorine coupling under acidic conditions
3Tautomerization to active formEthanol-mediated equilibrium between Forms I (inactive) and II (active)
  • Intermediate III Synthesis :

    • Compound III-1 reacts with acetonitrile, glacial acetic acid, and trifluoroacetic acid to yield a key intermediate (Formula III) via acid-catalyzed cyclization .

    • Reaction :

      III 1+CH3CN+CH3COOHCF3COOHFormula III\text{III 1}+\text{CH}_3\text{CN}+\text{CH}_3\text{COOH}\xrightarrow{\text{CF}_3\text{COOH}}\text{Formula III}

Metabolic Reactions

This compound undergoes rapid, non-CYP450-mediated biotransformation in the gastrointestinal tract:

Metabolic Pathways

PathwayEnzymes InvolvedMetabolitesHalf-Life (Hours)
15-position reductionCarbonyl reductaseM3 (major metabolite)0.9–1.4
α-chain β-oxidationMicrosomal oxidasesShort-chain fatty acidsNot detected systemically
ω-chain ω-oxidationCarbonyl reductaseHydroxylated derivativesTrace amounts
  • M3 Formation :

    • Reduction of the 15-carbonyl group produces M3 (α/β-hydroxy epimers), which constitutes <10% of administered dose .

    • Reaction :

      This compoundCarbonyl reductaseM3 C20H32F2O5 \text{this compound}\xrightarrow{\text{Carbonyl reductase}}\text{M3 C}_{20}\text{H}_{32}\text{F}_2\text{O}_5\text{ }

Degradation and Stability

This compound degrades under specific conditions, forming related substances detectable via HPLC:

Identified Degradation Products

ImpurityStructureFormation Condition
Formula IIEpimerized difluoropentyl derivativeAcidic hydrolysis
Formula IVOxidized heptanoic acid side chainOxidative stress
Formula VDehydrated bicyclic coreHigh-temperature storage
  • Analytical Method :

    • Normal-phase HPLC with mobile phase: n-hexane/ethanol/glacial acetic acid (480:50:2 v/v) .

    • Detection limits: ≤0.1% for all impurities .

Reactivity with Biological Targets

This compound’s pharmacological activity stems from chloride channel activation:

Mechanism of Action

TargetReactionOutcome
ClC-2 channelsChloride ion efflux via apical membraneLuminal fluid secretion (softened stool)
CFTR channelsEP4 receptor-mediated activationEnhanced intestinal motility
  • Kinetics :

    • Peak plasma concentration of M3: 1.10 hours post-administration .

    • Renal excretion: >60% within 24 hours .

Drug-Drug Interaction Profile

This compound exhibits minimal pharmacokinetic interactions due to non-CYP450 metabolism:

Enzyme SystemInteraction PotentialEvidence
CYP3A4/2D6/2C9No inhibitionIn vitro microsomal studies
P-glycoproteinNo significant effectLack of transporter affinity

Wissenschaftliche Forschungsanwendungen

Chronic Constipation

Lubiprostone is FDA-approved for the treatment of chronic idiopathic constipation (CIC) and opioid-induced constipation (OIC). Clinical trials have demonstrated significant improvements in bowel movement frequency and overall symptom relief:

  • Clinical Trial Data : In a randomized controlled trial involving 129 patients with CIC, this compound significantly increased spontaneous bowel movements compared to placebo, with a dose-dependent response observed .
StudySample SizeTreatmentDurationResults
Johanson et al. (2008)129This compound 12/24/36 µg vs. placebo3 weeksIncreased bowel movements; better symptom relief
Drossman et al. (2009)1171This compound 8 µg vs. placebo12 weeksSignificant improvement in overall response rates

Irritable Bowel Syndrome with Constipation (IBS-C)

This compound has shown efficacy in treating IBS-C, improving gastrointestinal symptoms such as abdominal pain and bloating:

  • Phase II Studies : A study involving 195 patients indicated that this compound significantly reduced abdominal discomfort and bloating compared to placebo .
StudySample SizeTreatmentDurationResults
Johanson et al. (2008)195This compound 8/16/24 µg vs. placebo3 monthsReduced abdominal pain; improved stool consistency

Other Potential Applications

Recent studies suggest that this compound may have broader applications beyond constipation:

  • Cystic Fibrosis : Research indicates that this compound can enhance mucin secretion in cystic fibrosis patients, potentially improving intestinal health .
  • NSAID-Induced Enteropathy : Animal studies have shown that this compound may protect against intestinal damage caused by nonsteroidal anti-inflammatory drugs .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to placebo in clinical trials. Common side effects include nausea and diarrhea, which are dose-dependent . The incidence of adverse events was similar between this compound and placebo groups in several studies, reinforcing its favorable safety profile .

Case Study: Efficacy in Refractory Constipation

A case series involving patients with refractory constipation reported significant improvements in bowel frequency and quality of life after initiating treatment with this compound at a dose of 24 µg twice daily. Patients experienced an average increase of three bowel movements per week, along with reduced straining and improved stool consistency.

Case Study: IBS-C Management

In a cohort study of IBS-C patients treated with this compound, over 60% reported substantial relief from abdominal pain within the first month of treatment. This aligns with findings from clinical trials highlighting the medication's effectiveness in managing IBS symptoms .

Biologische Aktivität

Lubiprostone is a medication primarily used for the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by case studies and research findings.

This compound is a selective activator of the chloride channel 2 (ClC-2) located on the apical membrane of intestinal epithelial cells. By activating these channels, this compound facilitates the efflux of chloride ions into the intestinal lumen, which is followed by sodium ions to maintain electrochemical neutrality. This process leads to increased water secretion into the intestinal lumen, enhancing intestinal fluid volume and promoting bowel motility .

Key Mechanisms:

  • Activation of ClC-2 Channels: Promotes chloride efflux and subsequent sodium efflux.
  • Water Secretion: Water follows the osmotic gradient created by ion movement, aiding in stool passage.
  • No Direct Stimulation of Smooth Muscle: this compound does not stimulate gastrointestinal smooth muscle directly, differentiating its action from other laxatives .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption and metabolism:

  • Absorption: After oral administration, peak plasma concentrations occur approximately 1.14 hours post-dose.
  • Metabolism: this compound is metabolized in the gastrointestinal tract via carbonyl reductase, without involvement from the cytochrome P450 system. The active metabolite M3 is formed but constitutes less than 10% of the administered dose .
  • Elimination: About 60% of radio-labeled this compound is excreted in urine within 24 hours, with a half-life ranging from 0.9 to 1.4 hours .

Clinical Efficacy

Numerous clinical trials have demonstrated the effectiveness of this compound in treating chronic constipation and IBS-C.

Case Studies and Clinical Trials

  • Chronic Constipation Treatment:
    • A randomized study involving 418 patients showed significant improvement in spontaneous bowel movement (SBM) frequency in those treated with this compound compared to placebo (mean increase of 1.5 SBMs per week at week 8) .
    • The treatment was well-tolerated with a similar incidence of adverse events compared to placebo.
  • IBS-C Treatment:
    • In two phase-3 trials involving 1171 patients, this compound (8 mcg twice daily) resulted in a significantly higher percentage of overall symptom relief compared to placebo (17.9% vs. 10.1%, P=0.001) .
    • Secondary endpoints such as abdominal pain relief and bloating also showed significant improvements in patients receiving this compound.

Safety Profile

This compound has a favorable safety profile, with most adverse effects being mild to moderate:

  • Common Side Effects: Nausea, diarrhea, and abdominal pain are frequently reported but generally resolve with continued use.
  • Serious Adverse Events: Rarely reported; however, monitoring for dehydration due to diarrhea is recommended .

Summary Table: Clinical Findings on this compound

Study TypePopulation SizeTreatment DurationPrimary EndpointResult
Chronic Constipation4188 weeksSBM frequencySignificant improvement (P<0.001)
IBS-C117112 weeksOverall symptom reliefHigher response rate (17.9% vs. 10.1%)

Eigenschaften

IUPAC Name

7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFOBBZOWHGYQH-MXHNKVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861338
Record name Amitiza
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium.
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

333963-40-9, 136790-76-6
Record name Amitiza
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333963-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lubiprostone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitiza
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUBIPROSTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lubiprostone
Reactant of Route 2
Lubiprostone
Reactant of Route 3
Lubiprostone
Reactant of Route 4
Lubiprostone
Reactant of Route 5
Lubiprostone
Reactant of Route 6
Lubiprostone
Customer
Q & A

Q1: What is the primary mechanism of action of lubiprostone?

A1: this compound is thought to primarily act by activating chloride channel type-2 (ClC-2) [, ] located on the apical membrane of intestinal epithelial cells. This activation leads to chloride ion secretion into the intestinal lumen, followed by passive secretion of electrolytes and water. This increases the liquidity of intestinal contents, promoting gastrointestinal motility and ultimately relieving constipation [].

Q2: Are there other proposed mechanisms of action for this compound?

A2: While ClC-2 activation is widely cited, research suggests this compound might also exert its effects through the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [, , , ]. Studies using CFTR inhibitors and CFTR knockout mice have shown significant reductions in this compound's effects, indicating a possible role for CFTR [].

Q3: Does this compound affect intestinal barrier function?

A3: Yes, studies have shown that this compound can improve intestinal barrier function. In vitro studies using Caco-2 cells demonstrated that this compound improved IFNγ-induced decreases in transepithelial electrical resistance (TEER) and reduced increases in permeability to fluorescein isothiocyanate (FITC)-labeled dextran []. This effect was associated with increased expression of the tight junction protein claudin-1 [].

Q4: Does this compound interact with prostaglandin receptors?

A4: While structurally similar to prostaglandin E2, this compound's interaction with prostaglandin receptors is complex and debated. Some studies suggest that this compound's effects are independent of direct prostaglandin receptor activation [], while others suggest a role for EP4 receptors in mediating its protective effects against indomethacin-induced enteropathy [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C26H40O6 and a molecular weight of 448.58 g/mol.

Q6: What is known about the stability of this compound?

A6: this compound is formulated as a soft gelatin capsule containing the drug dissolved in medium-chain triglycerides []. This formulation is designed for oral administration and requires specific handling to maintain drug stability [].

Q7: What is the pharmacokinetic profile of this compound?

A7: this compound exhibits low systemic exposure after oral administration due to rapid metabolism within the gastrointestinal tract []. It reaches peak plasma concentration in approximately 1.14 hours and is primarily excreted in the urine within 48 hours []. 15-hydroxythis compound is a dominant active metabolite used as a pharmacokinetic indicator [].

Q8: What are the primary clinical applications of this compound?

A10: this compound is primarily used for the treatment of chronic idiopathic constipation (CIC) in adults [, , ]. It is also approved for treating constipation-predominant irritable bowel syndrome (IBS-C) in women [, ].

Q9: What are the common adverse effects associated with this compound?

A14: The most frequently reported adverse effects associated with this compound are nausea, headache, and diarrhea [, , ]. These effects are typically mild to moderate in severity, intermittent, and of limited duration [].

Q10: Are there specific populations where this compound use requires caution?

A15: A retrospective cohort study found that while this compound was effective in both cancer and non-cancer patients, it was associated with a higher incidence of diarrhea and nausea in cancer patients []. This finding suggests caution is warranted in this population, particularly in those with a low body mass index (BMI) [].

Q11: How is this compound metabolized?

A17: this compound is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria. This metabolism significantly reduces its systemic bioavailability [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.